1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine
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Overview
Description
1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-chlorophenylsulfonyl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine typically involves the reaction of 4,4-difluoropiperidine with 2-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
1-((3-Chloropropyl)sulfonyl)-4,4-difluoropiperidine: This compound has a similar structure but with a 3-chloropropyl group instead of a 2-chlorophenyl group.
4,4-Difluoropiperidine-1-sulfonyl chloride: This compound is a precursor in the synthesis of 1-(2-Chlorobenzenesulfonyl)-4,4-difluoropiperidine.
Uniqueness: this compound is unique due to the presence of both the 2-chlorophenylsulfonyl group and the difluoropiperidine moiety, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-9-3-1-2-4-10(9)18(16,17)15-7-5-11(13,14)6-8-15/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUVMZMBFVLCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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